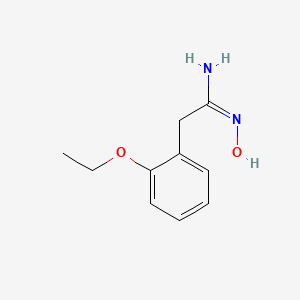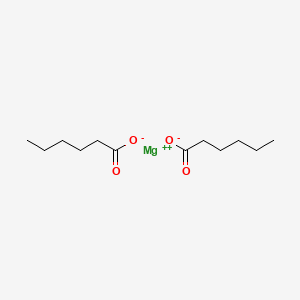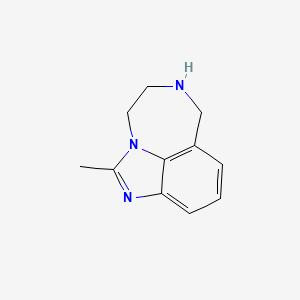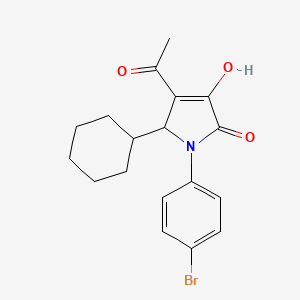![molecular formula C5H15NO6P2 B13796357 [(Isopropylimino)dimethylene]bisphosphonic acid CAS No. 6056-52-6](/img/structure/B13796357.png)
[(Isopropylimino)dimethylene]bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Isopropylimino)dimethylene]bisphosphonic acid is an organophosphorus compound with the molecular formula C5H15NO6P2. It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom, which is bonded to an isopropyl group and two methylene groups . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Isopropylimino)dimethylene]bisphosphonic acid can be synthesized through a reaction involving formaldehyde, isopropylamine, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
[(Isopropylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the nitrogen and phosphorus centers.
Substitution: The methylene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .
Aplicaciones Científicas De Investigación
[(Isopropylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in developing drugs for bone diseases due to its ability to bind to hydroxyapatite in bones.
Mecanismo De Acción
The mechanism of action of [(Isopropylimino)dimethylene]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
[(Isopropylimino)dimethylene]bisphosphonic acid can be compared with other bisphosphonic acids, such as:
Etidronic acid: Known for its use in bone disease treatment.
Alendronic acid: Widely used in osteoporosis therapy.
Pamidronic acid: Used in treating bone metastases and hypercalcemia.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and binding properties compared to other bisphosphonic acids .
Propiedades
Número CAS |
6056-52-6 |
|---|---|
Fórmula molecular |
C5H15NO6P2 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
[phosphonomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-5(2)6(3-13(7,8)9)4-14(10,11)12/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
MOJRXHQNPURCNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
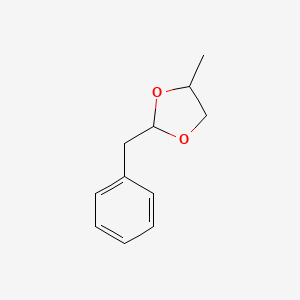
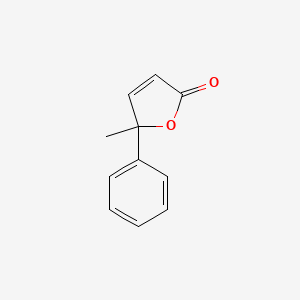

![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)


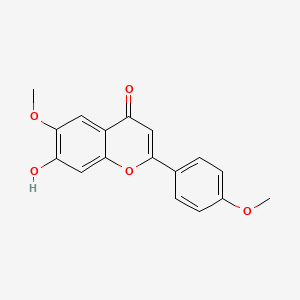
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
